Doyle Dirhodium Catalyst-RH2(4S-Mppim)4

asymmetric C–H insertion γ-butyrolactone synthesis enantioselective carbene transfer

Doyle Dirhodium Catalyst-Rh2(4S-Mppim)4, with the full IUPAC name dirhodium(II) tetrakis[methyl 1-(3-phenylpropanoyl)imidazolidin-2-one-4(S)-carboxylate], is a member of the Doyle family of chiral dirhodium(II) carboxamidates developed for asymmetric metal-carbene transformations. Its paddlewheel structure features four bridging imidazolidinone ligands in a (2,2-cis) geometry around a Rh–Rh core, providing a well-defined chiral pocket for enantioselective cyclopropanation, C–H insertion, and hetero-Diels–Alder reactions.

Molecular Formula C60H66N10O16Rh2
Molecular Weight 1389.0 g/mol
Cat. No. B12096036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoyle Dirhodium Catalyst-RH2(4S-Mppim)4
Molecular FormulaC60H66N10O16Rh2
Molecular Weight1389.0 g/mol
Structural Identifiers
SMILESCC#N.CC#N.COC(=O)C1CN(C(=N1)[O-])C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=N1)[O-])C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=N1)[O-])C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=N1)[O-])C(=O)CCC2=CC=CC=C2.[Rh+2].[Rh+2]
InChIInChI=1S/4C14H16N2O4.2C2H3N.2Rh/c4*1-20-13(18)11-9-16(14(19)15-11)12(17)8-7-10-5-3-2-4-6-10;2*1-2-3;;/h4*2-6,11H,7-9H2,1H3,(H,15,19);2*1H3;;/q;;;;;;2*+2/p-4
InChIKeyCJZXCNZTTGNNML-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Doyle Dirhodium Catalyst Rh2(4S-Mppim)4 – Chiral Carboxamidate for Asymmetric Carbene Transfer


Doyle Dirhodium Catalyst-Rh2(4S-Mppim)4, with the full IUPAC name dirhodium(II) tetrakis[methyl 1-(3-phenylpropanoyl)imidazolidin-2-one-4(S)-carboxylate], is a member of the Doyle family of chiral dirhodium(II) carboxamidates developed for asymmetric metal-carbene transformations [1]. Its paddlewheel structure features four bridging imidazolidinone ligands in a (2,2-cis) geometry around a Rh–Rh core, providing a well-defined chiral pocket for enantioselective cyclopropanation, C–H insertion, and hetero-Diels–Alder reactions [1]. This catalyst is distinguished from its closest in-class analogs (Rh2(5S-MEPY)4 and Rh2(4S-MEOX)4) by the 3-phenylpropanoyl N-substituent on the imidazolidinone ring, which introduces unique conformational constraints that profoundly influence enantioselectivity and substrate scope.

Why Rh2(4S-Mppim)4 Cannot Be Replaced by Other Doyle Dirhodium Catalysts in Asymmetric Synthesis


Chiral dirhodium(II) carboxamidates are not interchangeable. Their ligand architecture dictates complementary, and often orthogonal, selectivity profiles for the same substrate [1]. The Doyle group established that catalyst selection is the critical variable governing both enantioselectivity and product identity in metal-carbene reactions [1]. Specifically, Rh2(5S-MEPY)4 and Rh2(4S-MPPIM)4 can direct the same diazoacetate substrate to structurally different products with complete diastereocontrol depending on catalyst–substrate configurational matching [2]. The 3-phenylpropanoyl attachment on the MPPIM ligand imposes conformational restrictions on the bound carbene intermediate that are absent in the MEPY and MEOX ligand frameworks, leading to markedly different enantioselectivities and substrate preferences [2]. Substituting Rh2(4S-MPPIM)4 with a generic 'Doyle catalyst' without verifying the specific ligand architecture risks substantial losses in enantiomeric excess and, in some cases, complete erosion of regiochemical fidelity.

Quantitative Differentiation Evidence for Rh2(4S-Mppim)4 vs. Closest Chiral Dirhodium Analogs


C–H Insertion Enantioselectivity: 36% ee Advantage over Rh2(4S-MEOX)4 with 3-Phenylpropyl Diazoacetate

In the dirhodium(II)-catalyzed intramolecular C–H insertion of 3-phenylprop-1-yl diazoacetate, Rh2(4S-MPPIM)4 delivers 87% ee for the γ-lactone product (13a), compared to only 51% ee with Rh2(4S-MEOX)4 and 72% ee with Rh2(5R-MEPY)4 under identical conditions (2.0 mol% catalyst, refluxing CH₂Cl₂) [1]. The isolated yield of 13a with Rh2(4S-MPPIM)4 (50%) also exceeds that obtained with Rh2(4S-MEOX)4 (42%) and Rh2(5R-MEPY)4 (23%). The regioselectivity (13a:15 ratio) remained consistently high at 93:7 across all three catalysts, indicating that the enantioselectivity advantage is not compromised by changes in reaction pathway.

asymmetric C–H insertion γ-butyrolactone synthesis enantioselective carbene transfer

C–H Insertion with Electron-Rich Aryl Substrates: 46% ee Advantage over Rh2(4S-MEOX)4

For the more challenging 3-(m-methoxyphenyl)prop-1-yl diazoacetate substrate, Rh2(4S-MPPIM)4 achieves 91% ee with 98% chemical purity of the lactone product, whereas Rh2(4S-MEOX)4 yields only 45% ee (93% purity) and Rh2(4S-MACIM)4 shows intermediate performance at 84% ee (80% purity) [1]. The 46-percentage-point ee gap between MPPIM and MEOX on this electron-rich aryl substrate demonstrates that the MPPIM ligand architecture is particularly advantageous for substrates bearing electron-donating substituents, where the MEOX framework fails to provide adequate chiral induction.

chiral lactone synthesis carbene C–H insertion electron-rich diazoacetate

Superior Enantioselectivity for Substituted N-Allylic Diazoacetamide Cyclopropanation with 0.1 mol% Loading

In intramolecular cyclopropanation of substituted N-allylic-N-methyldiazoacetamides, Rh2(4S-MPPIM)4 delivers 92–95% ee with 88–95% isolated yields, even at a catalyst loading of only 0.1 mol% [1]. In contrast, Rh2(5S-MEPY)4, while achieving 93% ee for the simplest unsubstituted N-allyl-N-methyldiazoacetamide, is not the preferred catalyst for substituted variants, where Rh2(4S-MPPIM)4 is explicitly recommended [1]. The ability to maintain high enantioselectivity at 0.1 mol% loading represents a turnover number advantage that lowers catalyst cost per reaction for substituted diazoacetamide substrates.

intramolecular cyclopropanation diazoacetamide low catalyst loading

Hetero-Diels–Alder Reaction: 100-Fold Rate Acceleration over Uncatalyzed Background and Enantioselectivities up to 97%

In the hetero-Diels–Alder reaction between p-nitrobenzaldehyde and Danishefsky's diene, the Rh2(4S-MPPIM)4-catalyzed pathway is at least 100-fold faster than the uncatalyzed background reaction [1]. This large rate differential ensures that enantioselectivity is not eroded by competing background processes. Catalyst loadings as low as 0.01 mol% (TON up to 10,000) have been achieved, with enantioselectivities up to 97% ee (p-nitrobenzaldehyde at 23 °C) [1]. Across a panel of aromatic aldehydes, Rh2(4S-MPPIM)4 consistently provides 90–98% ee with moderate to good isolated yields [1]. While Rh2(4S-MEOX)4 is noted as more reactive for the same transformation, Rh2(4S-MPPIM)4 gave the highest level of enantiocontrol with nitro-substituted aromatic aldehydes [1].

asymmetric hetero-Diels–Alder dihydropyrans Lewis acid catalysis

Catalyst-Dependent Divergent Diastereoselectivity: Rh2(4S-MPPIM)4 vs. Rh2(5S-MEPY)4 Produce Different Products from the Same Substrate

A striking illustration of catalyst-dependent product divergence is observed with (1S,2R)-cis-2-methylcyclohexyl diazoacetate. Rh2(4S-MPPIM)4 directs the C–H insertion to form the all-cis-(1R,5R,9R)-9-methyl-2-oxabicyclo[4.3.0]nonan-3-one with complete diastereocontrol, whereas Rh2(5S-MEPY)4 produces the structurally distinct (1S,5R)-5-methyl-2-oxabicyclo[4.3.0]nonan-3-one, also with virtually complete selectivity [1]. This catalyst-controlled diastereodivergence arises from conformational matching or mismatching between catalyst and substrate, a concept established across multiple Doyle group studies [1]. Both catalysts deliver >99% diastereoselectivity for their respective matched substrates, but the products are constitutionally different.

diastereocontrol C–H insertion configurational match/mismatch

Scalable Synthesis: 87% Overall Ligand Yield on 60 g Scale Enables Reliable Multi-Gram Catalyst Production

The synthesis of the MPPIM ligand was improved to give the imidazolidinone intermediate on an initial 60 g scale in 87% overall yield across four steps, representing a nearly 20% improvement over previously reported procedures [1]. The key Hofmann rearrangement of Boc-protected L-asparagine was modified to achieve near-quantitative conversion, resolving a long-standing bottleneck that previously limited the availability of this catalyst [1]. This enhanced synthetic route directly supports reproducible multi-gram procurement of Rh2(4S-MPPIM)4 with consistent ligand quality.

catalyst synthesis scale-up procurement reliability

High-Value Application Scenarios for Rh2(4S-Mppim)4 Based on Quantitative Differentiation Evidence


Enantioselective Total Synthesis of Lignan Natural Products via C–H Insertion

The 91–96% ee and virtually complete regiocontrol achieved by Rh2(4S-MPPIM)4 in the intramolecular C–H insertion of 3-aryl-1-propyl diazoacetates has been directly applied to the total synthesis of dibenzylbutyrolactone lignans including (–)- and (+)-enterolactone, (–)- and (+)-hinokinin, and (+)-arctigenin [1]. The 46% ee advantage over Rh2(4S-MEOX)4 for electron-rich aryl substrates (Table 2, JOC 1996) is particularly decisive for lignan targets bearing methoxy-substituted aromatic rings. The methodology has also been extended to fully aliphatic systems with 93–96% ee, demonstrating its generality for β-substituted-γ-butyrolactone construction [1].

Asymmetric Synthesis of Bicyclic Lactam-Lactones via Regio- and Diastereoselective C–H Insertion

The unique ability of Rh2(4S-MPPIM)4 to direct C–H insertion toward all-cis-fused bicyclic lactones with complete diastereocontrol, while Rh2(5S-MEPY)4 delivers a structurally different product from the same substrate, makes catalyst selection a strategic decision for accessing specific bicyclic scaffolds [1]. γ- and δ-Lactam diazoacetates undergo efficient intramolecular C–H insertion catalyzed by Rh2(MPPIM)4 with excellent regioselectivity and cis-diastereoselectivity, providing synthetically useful bicyclic lactam lactones [2].

Low-Catalyst-Loading Asymmetric Cyclopropanation of Functionalized Diazoacetamides

For substituted N-allylic-N-methyldiazoacetamides, Rh2(4S-MPPIM)4 is the catalyst of choice, delivering 92–95% ee at loadings as low as 0.1 mol% [1]. This 10–20× reduction in catalyst loading compared to standard protocols directly reduces procurement cost per mole of product, making Rh2(4S-MPPIM)4 economically attractive for multi-gram synthesis of enantiomerically enriched cyclopropane-containing amide building blocks.

Enantioselective Hetero-Diels–Alder Synthesis of Dihydropyrans with ppm-Level Catalyst Loadings

Rh2(4S-MPPIM)4 catalyzes the hetero-Diels–Alder reaction between aromatic aldehydes and activated dienes (Danishefsky's diene) with enantioselectivities up to 97% ee and catalyst loadings as low as 0.01 mol% (100 ppm), corresponding to turnover numbers up to 10,000 [1]. The ≥100-fold rate acceleration over the uncatalyzed background reaction ensures that enantioselectivity is not compromised by racemic background product formation. This scenario is particularly relevant for the pharmaceutical synthesis of chiral dihydropyran intermediates, where both enantiopurity and catalyst cost minimization are critical [1].

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